Ethyl 4-(1-benzothiophen-2-yl)benzoate
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Overview
Description
4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or metal-catalyzed cyclization reactions.
Functionalization: The benzothiophene core is then functionalized to introduce the benzoic acid moiety.
Esterification: The final step involves the esterification of the benzoic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of 4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but lacks the ethyl ester group.
Benzo[b]thiophene-2-propionic acid: Contains a propionic acid moiety instead of a benzoic acid ethyl ester.
Uniqueness
4-Benzo[b]thiophen-2-yl-benzoic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ester group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H14O2S |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C17H14O2S/c1-2-19-17(18)13-9-7-12(8-10-13)16-11-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3 |
InChI Key |
KSWGEWBMEQPVII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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